molecular formula C9H7ClO5 B13351786 5-Chloro-2-methoxy-1,3-benzenedicarboxylic Acid

5-Chloro-2-methoxy-1,3-benzenedicarboxylic Acid

Cat. No.: B13351786
M. Wt: 230.60 g/mol
InChI Key: RSHREERUTXLKKV-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxyisophthalic acid: is an aromatic compound with the molecular formula C9H7ClO4 It is a derivative of isophthalic acid, where the hydrogen atoms at positions 5 and 2 are replaced by a chlorine atom and a methoxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxyisophthalic acid typically involves the chlorination and methoxylation of isophthalic acid derivatives. One common method includes the following steps:

    Chlorination: Isophthalic acid is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position.

    Methoxylation: The chlorinated intermediate is then reacted with a methoxylating agent, such as sodium methoxide (NaOCH3) or dimethyl sulfate ((CH3O)2SO2), to introduce the methoxy group.

Industrial Production Methods: In industrial settings, the production of 5-Chloro-2-methoxyisophthalic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2-methoxyisophthalic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl (OH) or amino (NH2) groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-2-methoxyisophthalic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate its role in drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: In the industrial sector, 5-Chloro-2-methoxyisophthalic acid is used in the production of polymers and advanced materials. Its unique chemical structure makes it suitable for applications in coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxyisophthalic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The compound’s molecular targets and pathways involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

    5-Chloroisophthalic acid: Similar structure but lacks the methoxy group.

    2-Methoxyisophthalic acid: Similar structure but lacks the chlorine atom.

    Isophthalic acid: The parent compound without any substitutions.

Uniqueness: 5-Chloro-2-methoxyisophthalic acid is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical properties

Properties

Molecular Formula

C9H7ClO5

Molecular Weight

230.60 g/mol

IUPAC Name

5-chloro-2-methoxybenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C9H7ClO5/c1-15-7-5(8(11)12)2-4(10)3-6(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)

InChI Key

RSHREERUTXLKKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1C(=O)O)Cl)C(=O)O

Origin of Product

United States

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